2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 2 and 6 positions and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment to Benzamide Core: The synthesized thiadiazole derivative is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the thiadiazole ring, which is known for its cytotoxic properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication or protein synthesis.
Pathways Involved: It can disrupt pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives are also similar in structure and function.
Uniqueness
This compound is unique due to the specific combination of the benzamide core with the thiadiazole ring, which imparts distinct chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
82559-37-3 |
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Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)10-8(17-2)5-4-6-9(10)18-3/h4-6H,1-3H3,(H,13,15,16) |
InChI Key |
PBDPETZMYODUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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